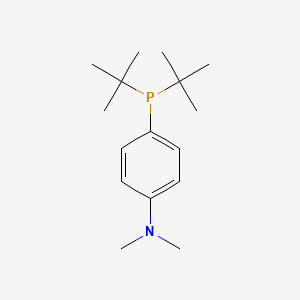
APhos
Vue d'ensemble
Description
APhos is a type of ligand used in the field of chemistry. It is known for its use in classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is bench stable and soluble in most organic solvents .
Synthesis Analysis
This compound is used in the synthesis of a set of air-stable palladium catalysts. These catalysts are based on bulky dialkylphenylphosphines where the phenyl is substituted at the para position with an amine, an alcohol, or trifluoromethyl groups . A focused library of this compound ligands has been constructed for structural optimization, with the target of improving catalytic efficacy .
Molecular Structure Analysis
The molecular formula of this compound is C16H28NP . It is based on bulky dialkylphenylphosphines where the phenyl is substituted at the para position with an amine, an alcohol, or trifluoromethyl groups .
Chemical Reactions Analysis
This compound is a powerful ligand for classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is used in the Suzuki-Miyaura cross-coupling reaction of heteroaryl halides .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its melting point ranges from 192 to 201 °C .
Applications De Recherche Scientifique
1. APhos in Catalysis
Aromatic amide-derived phosphanes (this compound) have emerged as promising precatalysts in Suzuki-Miyaura cross-coupling reactions. Dai et al. (2008) describe the construction of a focused library of this compound ligands aimed at optimizing structural elements to enhance catalytic efficacy. They successfully synthesized and screened this compound ligands using a unique self-assisted molecular editing process, demonstrating their efficiency in promoting room-temperature Suzuki-Miyaura coupling under mildly basic conditions (Dai et al., 2008).
2. This compound Ligands in Chemical Reactions
In a related study, Dai and Zhang (2005) developed air-stable amide-derived phosphine (this compound) ligands based on simple N, N-dialkyl aryl amide scaffolds. These this compound ligands, including atropisomeric variations, were used as hemilabile bidentate P,O-ligands in various Pd-catalyzed C–N and C–C bond-forming reactions. Their study highlights the efficient use of this compound in Suzuki cross-coupling reactions, particularly with unactivated and/or sterically hindered aryl chlorides (Dai & Zhang, 2005).
3. Proteomics in Animal Production and Health (APH)
Almeida et al. (2014) discuss the potential of proteomics in Animal Production and Health (APH), noting its significant yet underutilized potential in scientific research. They emphasize the role of proteomics in understanding complex biological systems and its application in various fields such as animal breeding, health, and food sciences (Almeida et al., 2014).
4. Airport Health Organizations (this compound)
Pasi et al. (2020) highlight the role of Airport Health Organizations (this compound) in managing public health emergencies, such as the COVID-19 pandemic. They discuss the importance of thermal screening at international airports for the early detection of suspected cases, showcasing the application of health and safety protocols in aviation and public health (Pasi et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various metal ions in chemical reactions .
Mode of Action
It is known that phosphine ligands, such as this compound, can act as electron donors in coordination chemistry . They can form complexes with metal ions, influencing the course of chemical reactions .
Biochemical Pathways
Phosphine ligands are often involved in catalytic cycles of various chemical reactions .
Result of Action
Its primary use is in the field of synthetic chemistry, where it acts as a ligand in various chemical reactions .
Analyse Biochimique
Biochemical Properties
APhos plays a crucial role in biochemical reactions as a ligand for palladium catalysts. It interacts with enzymes, proteins, and other biomolecules involved in the cross-coupling reactions. The palladium complex formed with this compound facilitates the coupling of aryl boronic acids with heteroaryl chlorides, leading to the formation of biaryls substituted with heteroatoms. This interaction is essential for the catalytic activity and stability of the reaction, ensuring high yields and efficiency .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a catalyst in biochemical reactions. This compound influences cell function by facilitating the formation of biaryls, which are important intermediates in the synthesis of biologically active compounds. These compounds can impact cell signaling pathways, gene expression, and cellular metabolism, leading to various cellular effects depending on the specific biaryl formed .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with palladium, forming a palladium complex that acts as a catalyst in cross-coupling reactions. This complex facilitates the coupling of aryl boronic acids with heteroaryl chlorides, leading to the formation of biaryls. The mechanism involves the activation of the palladium complex by this compound, which enhances its catalytic activity and stability, resulting in efficient and high-yielding reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to be bench-stable and soluble in most organic solvents, which ensures its long-term effectiveness in cross-coupling reactions. Over extended periods, the catalytic activity may decrease due to degradation or other factors, impacting the overall efficiency of the reaction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low dosages, this compound effectively facilitates cross-coupling reactions without causing significant toxic or adverse effects. At high dosages, there may be threshold effects observed, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve the desired catalytic activity while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to cross-coupling reactions. It interacts with enzymes and cofactors that facilitate the coupling of aryl boronic acids with heteroaryl chlorides. These interactions are crucial for the catalytic activity and efficiency of the reaction, impacting metabolic flux and metabolite levels in the process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches the target sites where it can facilitate cross-coupling reactions. The distribution of this compound is essential for its catalytic activity and overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors impact its activity and function, ensuring that this compound is localized to the appropriate sites within the cell for optimal catalytic activity. The precise localization of this compound is crucial for its effectiveness in cross-coupling reactions .
Propriétés
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTHEAQKKVAXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471005 | |
| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932710-63-9 | |
| Record name | 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932710-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)


